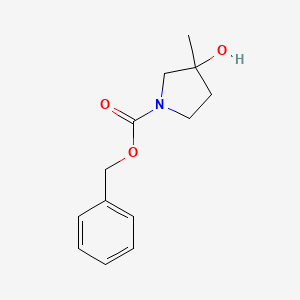

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Overview

Description

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1262409-80-2 and a Linear Formula: C13H17NO3 . It is used in scientific research and has diverse applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is represented by the linear formula C13H17NO3 . Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of mGluR Ligands : Benzyl derivatives like 1-benzyl-APDC, derived from cis-4-hydroxy-D-proline, exhibit good selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6, making them valuable for pharmacological research (Tueckmantel et al., 1997).

Tautomerism Studies : Syntheses of 3-hydroxypyrroles and related compounds, like 3-hydroxypyrrole-4-carboxylates, offer insights into tautomerism, a crucial chemical property influencing the behavior of these compounds (Momose et al., 1979).

Derivatization in Chromatography : Derivatives of pyrrolidines, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, are used as derivatization agents for carboxylic acids in high-performance liquid chromatography (HPLC), aiding in sensitive detection and analysis of compounds (Morita & Konishi, 2002).

Neuroleptic Activity : Benzyl derivatives of pyrrolidines have been evaluated for neuroleptic activity, revealing a correlation between structure and activity, indicating their potential as therapeutic agents (Iwanami et al., 1981).

Ring Expansion Techniques : Methods for preparing 3-amino-2-methylpyrrolidines, involving reductive ring closure and O-deprotection, provide pathways for synthesizing antipsychotic compounds like emonapride (D’hooghe et al., 2009).

Chiral Building Blocks : The synthesis of chiral pyrrolidine carboxylic acids as key building blocks for biologically active compounds demonstrates the importance of these structures in drug development (Ohigashi et al., 2010).

Conjugate Addition for Asymmetric Synthesis : The addition of benzylamine to chiral aziridines, yielding diamine derivatives, underscores the role of these compounds in synthesizing peptidomimetics and biologically active molecules (Yoon et al., 2010).

Oxidation Catalysis : Chiral Mn-aminopyridine complexes, involving pyrrolidine structures, are used in the enantioselective oxidation of arylalkanes, demonstrating their utility in organic synthesis (Talsi et al., 2017).

Proline-Mimetics Synthesis : N-benzyl protected methyl prolinates, derived from pyrrolidine carboxylates, are synthesized as proline-mimetics, highlighting their significance in drug design and molecular mimicry (Costa et al., 2010).

Protein Tyrosine Kinase Inhibitor Synthesis : The synthesis of tert-butyl pyrrolidine carboxylates as intermediates in creating protein tyrosine kinase inhibitors indicates their role in developing novel cancer treatments (Xin-zhi, 2011).

Aminopyrroline Derivatives from Diaza-Butadienes : Synthesis of 5-hydroxy-1-aminopyrroline carboxylic acid derivatives from diaza-butadienes offers a method for creating compounds used in multistep organic reactions (Attanasi et al., 2002).

Hydrofunctionalization of Allenes : Benzyl pyrrolidine carboxylates are synthesized through Au(I)-catalyzed hydroamination, important in forming cyclic structures in organic chemistry (Zhang et al., 2006).

Melting Reaction Synthesis : The synthesis of benzyl hydroxypyrrolidine dione via melting reaction demonstrates an alternative approach to compound preparation (Fei, 2011).

PARP Inhibitor Development : Pyrrolidine-based compounds are used in the development of PARP inhibitors for cancer treatment, exemplifying their therapeutic potential (Penning et al., 2009).

Carboxylation Reactions : Dialkylaluminum halides-mediated carboxylation of pyrroles is applied in synthesizing carboxylic acids, crucial in pharmaceutical chemistry (Nemoto et al., 2009).

NMR Spectroscopy Applications : NMR spectroscopy helps in distinguishing between pyrrolidyl and piperidyl alcohols, amines, esters, and amides, underlining its importance in structural analysis (Cannon & Milne, 1976).

Synthesis of Chiral Aziridines : Chiral aziridines, including benzyl and phenyl derivatives, are synthesized for creating amino acids, demonstrating their role in asymmetric synthesis (Lee et al., 2001).

Basic Oxidation of Pyrrole Dicarboxylates : Basic oxidation of pyrrole dicarboxylates leads to the formation of oxo and dioxo compounds, providing insights into reaction mechanisms and synthetic pathways (Campaigne & Shutske, 1974).

Preparation of Amino-Methylpyrrolidine Analogs : Large-scale preparation of amino-methylpyrrolidine and its analogs from L-aspartic acid shows their utility in synthesizing diverse biologically relevant compounds (Yoshida et al., 1996).

Safety And Hazards

properties

IUPAC Name |

benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPKZONNGQHEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743803 | |

| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

CAS RN |

1262409-80-2 | |

| Record name | Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

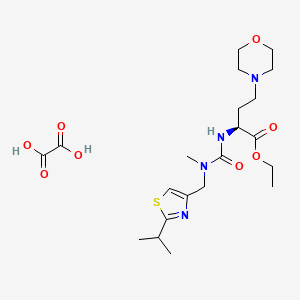

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)

![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)

![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)